Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-
Description
This compound is a pyrimidine-based acetamide derivative featuring two key substituents: a 3,5-dimethylpyrazolyl group at the 2-position and an (R)-configured pyrrolidinyl moiety with a methoxymethyl side chain at the 6-position of the pyrimidine core. The stereochemistry at the pyrrolidine ring (2R configuration) and the methoxymethyl group likely influence its conformational flexibility and intermolecular interactions, making it relevant for pharmacological studies targeting enzymes or receptors with chiral recognition sites .
Properties
Molecular Formula |
C17H24N6O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-6-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H24N6O2/c1-11-8-12(2)23(21-11)17-19-15(18-13(3)24)9-16(20-17)22-7-5-6-14(22)10-25-4/h8-9,14H,5-7,10H2,1-4H3,(H,18,19,20,24) |
InChI Key |
FGADYIBOWLXZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)N3CCCC3COC)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- typically involves multiple steps, including the formation of the pyrazole ring, the pyrrolidine ring, and the pyrimidine ring. The process often starts with the alkylation of pyrazoles using poly(bromomethyl) compounds in the presence of t-BuOK/THF . The reaction conditions are carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : N-[2-(3,5-dimethylpyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]acetamide
- Molecular Formula : C17H24N6O2
- Molecular Weight : 344.4 g/mol
Structure
The structure of the compound features a pyrazole ring and a pyrimidine moiety, which are linked to an acetamide group. This structural composition is crucial for its biological activity and interaction with various biological targets.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activities. For example, studies have shown that similar acetamide derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Acetamide compounds have demonstrated significant antimicrobial properties against various bacterial strains. In particular, derivatives have been synthesized that show enhanced activity against resistant strains of bacteria .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes such as urease. Molecular docking studies suggest that it binds effectively to the active site of the enzyme, preventing its function and potentially leading to therapeutic applications in treating infections associated with urease-producing bacteria .
Medicinal Chemistry
The structural features of Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- make it a valuable scaffold for drug development. Its ability to modulate biological pathways positions it as a candidate for further development into therapeutic agents targeting cancer and infectious diseases.
Case Studies
- Antitubercular Activity : A series of acetamide-substituted compounds were synthesized and evaluated for their antitubercular activities. The results indicated that certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis .
- Anticonvulsant Effects : Compounds related to acetamide structures have been reported to possess anticonvulsant properties, highlighting their potential in treating neurological disorders .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
*Calculated based on structural analogs.
Structural and Functional Insights
Core Heterocycle: Pyrimidine (target and ): Favors planar geometry for π-π stacking in enzyme active sites (e.g., kinase inhibitors).
Substituent Effects :
- Pyrrolidinyl vs. Piperazinyl : The target’s pyrrolidine with methoxymethyl () enhances solubility over the piperazine in , which may increase basicity (pKa ~8–9) and affect membrane permeability .
- Heteroaromatic Groups : The furyl group () introduces hydrophobicity, whereas the thiadiazole () offers hydrogen-bond acceptor sites for target engagement .
Stereochemistry :
- The (2R)-configuration in the target compound’s pyrrolidine may optimize interactions with chiral biological targets (e.g., G-protein-coupled receptors) compared to achiral analogs .
Biological Activity
Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- (CAS: 1032047-47-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N6O2 |
| Molar Mass | 344.41 g/mol |
| CAS Number | 1032047-47-4 |
| Synonyms | N-[2-(3,5-dimethylpyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]acetamide |
Anticancer Properties
Recent studies have explored the anticancer potential of acetamide derivatives. One significant finding is that certain derivatives exhibit potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. For instance, a derivative showed an IC50 of 1.6 nM against VEGFR-2 and inhibited tumor cell proliferation with an IC50 of 0.36 μM, demonstrating promising anticancer activity while maintaining low toxicity towards normal cells .
The mechanism underlying the biological activity of acetamide involves modulation of signaling pathways associated with cancer progression. The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and regulating apoptotic proteins. Additionally, it inhibits colony formation and migration of cancer cells by affecting the expression of matrix metalloproteinase 9 (MMP-9) and E-cadherin .
Urease Inhibition
Another area of research has focused on the urease inhibitory activity of acetamide derivatives. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for biological activities, including urease inhibition. These compounds displayed moderate to good activities, with some being more effective than standard inhibitors . The structure-activity relationship (SAR) studies indicated that hydrogen bonding interactions with the urease enzyme are critical for inhibition.
Antioxidant Activity
In addition to its anticancer properties, acetamide derivatives have been evaluated for their antioxidant capabilities. Compounds synthesized from acetamide frameworks demonstrated significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
Study on VEGFR-2 Inhibition
A study conducted on a library of acetamide derivatives revealed that several compounds effectively inhibited VEGFR-2, with implications for treating gastric cancer. The lead compound not only inhibited angiogenesis but also showed efficacy in reducing tumor growth in vivo models .
Urease Inhibition Study
In another study assessing urease inhibitors derived from acetamide, researchers found that specific modifications to the acetamide structure enhanced inhibitory potency against urease. This study highlighted the importance of molecular design in developing effective urease inhibitors for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this acetamide derivative?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution at the pyrimidine core followed by coupling with functionalized pyrrolidine and pyrazole moieties. Key steps include:
-
Pyrimidine functionalization : Introduce substituents via halogenation or amidation reactions under controlled temperatures (e.g., 60–80°C) .
-
Chiral pyrrolidine incorporation : Use asymmetric synthesis or chiral resolution techniques to ensure stereochemical integrity at the (R)-methoxymethyl-pyrrolidine moiety .
-
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product .
Reaction Step Conditions Yield Optimization Pyrimidine halogenation DMF, 70°C, 12 h Catalyst: POCl₃, 85% yield Amide coupling DCM, RT, 4 h (EDC/HOBt as activators) Purity >95% via HPLC
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine’s R-configuration) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
- Critical Note : Compare spectral data with structurally analogous compounds (e.g., pyrazole-pyrimidine hybrids) to identify deviations .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation .
- Purity Assessment : Use melting point analysis and HPLC (>98% purity threshold for biological assays) .
Advanced Research Questions
Q. How can reaction mechanisms for substituent introduction at the pyrimidine core be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., chlorinated pyrimidine adducts) .
- Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic substitution pathways .
- Computational modeling : Apply DFT calculations to map energy barriers for key steps (e.g., transition states in amide coupling) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line viability .
- Metabolic stability tests : Evaluate compound degradation under physiological conditions (e.g., liver microsome assays) .
- Data normalization : Use internal standards (e.g., IC₅0 values relative to reference inhibitors) to minimize inter-lab variability .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets .
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling : Corolate substituent electronegativity with activity trends (e.g., pyrazole’s role in hydrophobic interactions) .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) to identify degradation products .
- Stability-indicating assays : Use HPLC-MS to monitor decomposition pathways (e.g., hydrolysis of the acetamide group) .
Q. What strategies enable comparative analysis with structurally similar analogs?
- Methodological Answer :
- SAR studies : Synthesize analogs with modified pyrazole/pyrrolidine groups and test for activity shifts .
- Thermodynamic solubility assays : Compare logP and aqueous solubility (shake-flask method) to assess bioavailability .
- Crystallographic overlays : Align X-ray structures to evaluate steric/electronic effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
